

Spectroscopic data of 3-Chloro-2-ethyltetrahydro-2H-pyran (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Chloro-2-ethyltetrahydro-2H-pyran
CAS No.: 31535-06-5
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An In-depth Technical Guide to the Spectroscopic Data of **3-Chloro-2-ethyltetrahydro-2H-pyran**

Authored by: Dr. Gemini, Senior Application Scientist Foreword: The Structural Elucidation of Substituted Tetrahydropyrans

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products and pharmacologically active molecules.^[1] Its prevalence underscores the importance of robust analytical methodologies for the unambiguous characterization of substituted THP derivatives. **3-Chloro-2-ethyltetrahydro-2H-pyran**, as a synthetic intermediate, presents a unique set of analytical challenges and opportunities. The strategic placement of a chloro and an ethyl group on the THP scaffold necessitates a multi-faceted spectroscopic approach to confirm its constitution and stereochemistry.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Chloro-2-ethyltetrahydro-2H-pyran**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is synthesized from established spectroscopic principles and data from analogous structures to provide researchers, scientists, and drug development professionals with a predictive and practical framework for the analysis of this compound and related structures.

Molecular Structure and Stereochemical Considerations

The structure of **3-Chloro-2-ethyltetrahydro-2H-pyran** features a six-membered heterocyclic ring containing an oxygen atom. The substituents at positions 2 and 3 introduce two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis or trans) of the ethyl and chloro groups will significantly influence the NMR spectra, particularly the coupling constants of the adjacent protons. For the purpose of this guide, we will discuss the general spectroscopic features and highlight where stereochemistry will play a crucial role.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2] For **3-Chloro-2-ethyltetrahydro-2H-pyran**, both ^1H and ^{13}C NMR, along with two-dimensional techniques, are essential for a complete assignment.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity (multiplicity). The following table summarizes the predicted ^1H NMR data.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
H-2	3.5 - 3.8	Multiplet	1H	This proton is adjacent to the ring oxygen and the chlorine-bearing carbon, leading to a downfield shift.
H-3	4.0 - 4.3	Multiplet	1H	The proton on the carbon bearing the chlorine atom is expected to be significantly deshielded.
H-6 (axial & equatorial)	3.4 - 4.0	Multiplets	2H	These protons are adjacent to the ring oxygen and will exhibit complex splitting patterns.
Methylene of Ethyl group	1.5 - 1.8	Multiplet	2H	Diastereotopic protons due to the adjacent stereocenter, may show complex splitting.

H-4, H-5	1.4 - 2.2	Multiplets	4H	The remaining ring protons will appear in the aliphatic region with significant overlap.
Methyl of Ethyl group	0.9 - 1.2	Triplet	3H	A classic triplet due to coupling with the adjacent methylene group.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will show a single peak for each unique carbon atom.

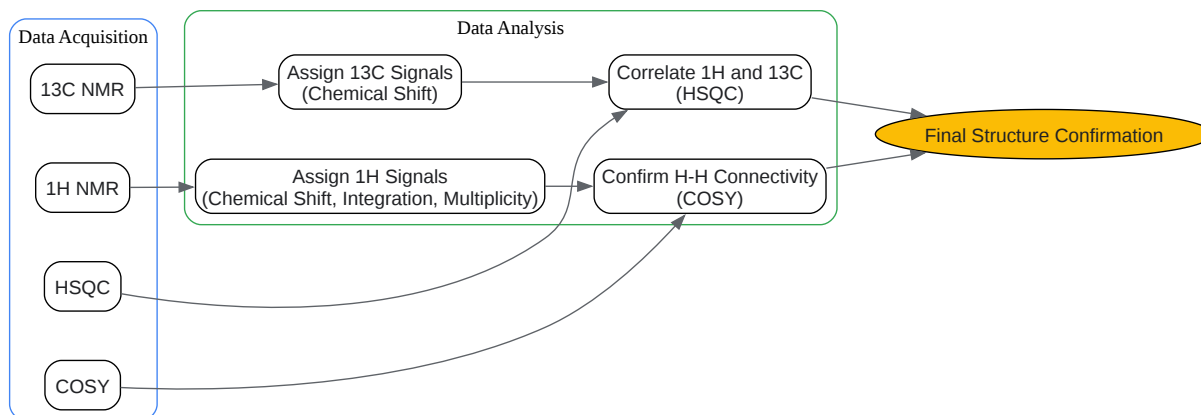
Carbon(s)	Predicted Chemical Shift (δ , ppm)	Notes
C-2	75 - 85	This carbon is bonded to the ring oxygen and an alkyl group.
C-3	60 - 70	The carbon atom bonded to the electronegative chlorine atom will be significantly downfield.
C-6	65 - 75	The carbon adjacent to the ring oxygen.
C-4, C-5	20 - 40	Aliphatic carbons of the tetrahydropyran ring.
Methylene of Ethyl group	25 - 35	Aliphatic carbon of the ethyl substituent.
Methyl of Ethyl group	10 - 15	Aliphatic carbon of the ethyl substituent.[3]

Experimental Protocol for NMR Spectroscopy

A rigorous and well-documented protocol is essential for acquiring high-quality NMR data.

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **3-Chloro-2-ethyltetrahydro-2H-pyran** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- **^1H NMR Acquisition:**
 - Use a spectrometer with a field strength of at least 400 MHz.
 - Acquire the spectrum with a spectral width of approximately 12 ppm.
 - Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Set a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled spectrum.
 - Use a spectral width of around 220 ppm.
 - A higher number of scans (e.g., 1024-4096) will be necessary due to the lower natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is recommended.
- **2D NMR (Optional but Recommended):**
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H coupling networks and confirm proton assignments.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

Visualization of NMR Assignment Workflow



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Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.^{[4][5]} The IR spectrum of **3-Chloro-2-ethyltetrahydro-2H-pyran** is expected to be relatively simple but will show key characteristic absorption bands.

Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
C-H (sp ³ hybridized)	2850 - 3000	Strong	Stretching vibrations of the C-H bonds in the tetrahydropyran ring and the ethyl group.
C-O-C (ether)	1050 - 1150	Strong	The characteristic stretching vibration of the ether linkage within the tetrahydropyran ring.
C-Cl (alkyl chloride)	600 - 800	Medium to Strong	The C-Cl stretching vibration. The exact position can be influenced by the conformation of the molecule.

Experimental Protocol for IR Spectroscopy

- Sample Preparation: As **3-Chloro-2-ethyltetrahydro-2H-pyran** is expected to be a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
 - Scan the range from 4000 to 400 cm⁻¹.
 - Acquire 16-32 scans to obtain a spectrum with a good signal-to-noise ratio.
 - Perform a background scan of the empty sample holder prior to running the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.^[6] Electron Ionization (EI) is a common technique that will likely be employed.

Predicted Mass Spectrum

The mass spectrum of **3-Chloro-2-ethyltetrahydro-2H-pyran** will have several key features:

- **Molecular Ion (M^+):** Due to the presence of chlorine, the molecular ion will appear as a pair of peaks (M^+ and $M+2$) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.^{[6][7]}
- **Fragmentation Pattern:** The molecule is expected to fragment in a predictable manner.

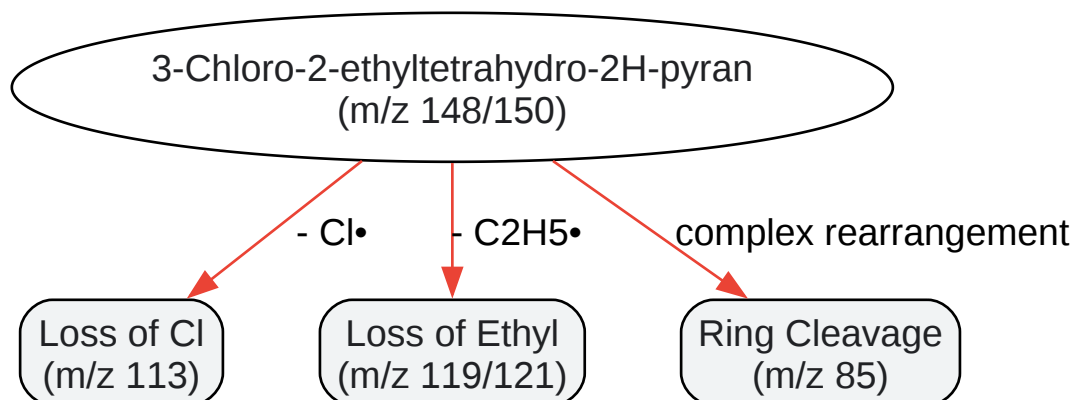
m/z Value	Proposed Fragment	Notes
148/150	$[\text{C}_7\text{H}_{13}\text{ClO}]^+$	Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
113	$[\text{M} - \text{Cl}]^+$	Loss of a chlorine radical.
119/121	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl radical.
85	$[\text{C}_5\text{H}_9\text{O}]^+$	A common fragment for tetrahydropyrans resulting from ring opening and subsequent cleavage.
43	$[\text{C}_3\text{H}_7]^+$ or $[\text{C}_2\text{H}_3\text{O}]^+$	Common alkyl or oxygen-containing fragments.

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing this compound.

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC-MS Conditions:
 - GC Column: A standard non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium.
 - MS Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.

Visualization of Key Fragmentation Pathways

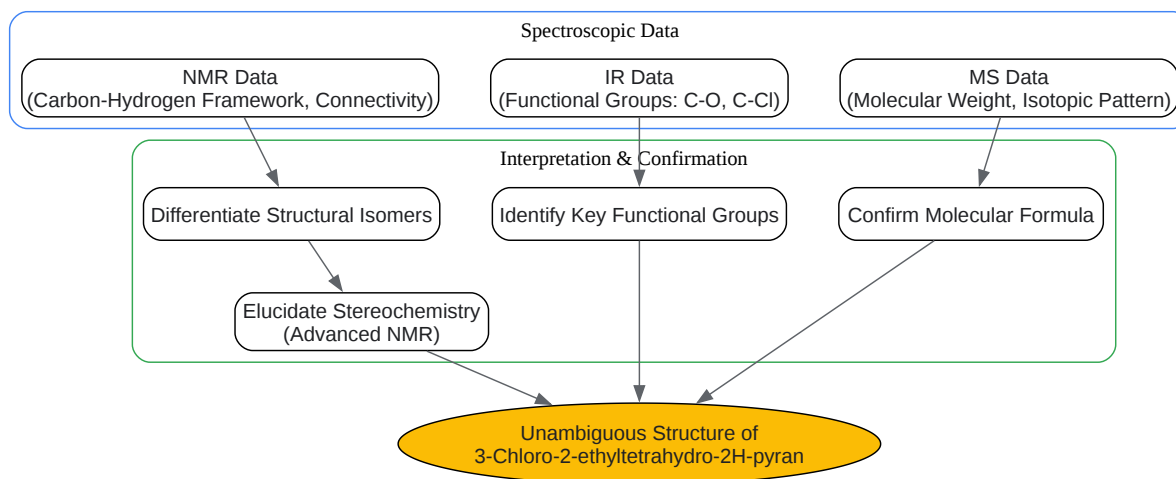


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Caption: Predicted major fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis: A Holistic Approach

While each spectroscopic technique provides valuable information, a definitive structural confirmation of **3-Chloro-2-ethyltetrahydro-2H-pyran** requires the integration of all data.



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Caption: The integrated approach to structural elucidation.

The process begins with Mass Spectrometry to confirm the molecular weight and the presence of a single chlorine atom. IR Spectroscopy then verifies the presence of the ether and alkyl chloride functional groups. Finally, NMR Spectroscopy, particularly with the aid of 2D techniques, provides the detailed carbon-hydrogen framework and connectivity, allowing for the definitive assignment of the structure and, with further analysis of coupling constants, the elucidation of the relative stereochemistry.

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